2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide
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Overview
Description
2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzene ring substituted with a chloro group and a sulfonamide group, along with a phenyloxan-4-ylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-phenyloxan-4-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfinamides.
Scientific Research Applications
2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: Used as a probe to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide involves the inhibition of enzymes that are crucial for bacterial cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, ultimately leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzenesulfonamide: A simpler sulfonamide with similar antibacterial properties.
N-(4-methoxyphenyl)-2-chlorobenzenesulfonamide: Another sulfonamide derivative with potential medicinal applications.
Uniqueness
2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenyloxan-4-ylmethyl group enhances its binding affinity to target enzymes, making it a more potent inhibitor compared to simpler sulfonamides .
Properties
IUPAC Name |
2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c19-16-8-4-5-9-17(16)24(21,22)20-14-18(10-12-23-13-11-18)15-6-2-1-3-7-15/h1-9,20H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKSHQHDKNAMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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